pentakis(boric acid) tridecaamine
Description
Pentakis(boric acid) tridecaamine is a polyamine-based boron compound characterized by a tridecaamine (13-nitrogen-containing amine) backbone functionalized with five boric acid (H₃BO₃) groups. Boron compounds are widely used in industrial coatings, polymers, and environmental remediation due to their thermal stability and weak acidity . The tridecaamine backbone may enhance solubility in polar solvents and enable coordination chemistry, while the boric acid groups contribute to flame-retardant properties via char formation .
Properties
IUPAC Name |
azane;boric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5BH3O3.13H3N/c5*2-1(3)4;;;;;;;;;;;;;/h5*2-4H;13*1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUJRUHMJLNTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.N.N.N.N.N.N.N.N.N.N.N.N.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B5H54N13O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azane
Azane can be synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst:
N2+3H2→2NH3
Boric Acid
Boric acid is typically produced by reacting borax (sodium tetraborate) with a mineral acid such as hydrochloric acid:
Na2B4O7⋅10H2O+2HCl→4H3BO3+2NaCl+5H2O
Chemical Reactions Analysis
Azane
Azane undergoes various chemical reactions, including:
Oxidation: Azane can be oxidized to form nitrogen gas and water.
4NH3+3O2→2N2+6H2O
Reduction: Azane can act as a reducing agent, reducing metal oxides to metals.
3CuO+2NH3→3Cu+N2+3H2O
Substitution: Azane can react with halogens to form halides.
NH3+Cl2→NH2Cl+HCl
Boric Acid
Boric acid undergoes reactions such as:
Esterification: Reacts with alcohols to form borate esters.
H3BO3+3ROH→B(OR)3+3H2O
Dehydration: Heating boric acid leads to the formation of boron trioxide.
2H3BO3→B2O3+3H2O
Scientific Research Applications
Azane
Azane is widely used in:
Chemistry: As a precursor to nitrogen-containing compounds.
Biology: As a nitrogen source for microorganisms.
Medicine: In the synthesis of pharmaceuticals.
Industry: In the production of fertilizers and explosives.
Boric Acid
Boric acid has applications in:
Chemistry: As a reagent in organic synthesis.
Biology: As an antiseptic and insecticide.
Medicine: In the treatment of fungal infections.
Industry: In the manufacture of glass, ceramics, and as a neutron absorber in nuclear reactors.
Mechanism of Action
Azane
Azane acts as a nucleophile in many reactions due to the lone pair of electrons on the nitrogen atom. It can donate this pair to form bonds with electrophiles.
Boric Acid
Boric acid acts as a Lewis acid by accepting electron pairs from donor molecules. It forms complexes with hydroxyl groups in biological molecules, which can inhibit enzyme activity and disrupt cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Molecular and Thermal Properties
*Estimated based on structural analogs.
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